![molecular formula C18H16N2O5 B5912150 methyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5912150.png)
methyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate is a synthetic compound that belongs to the class of acrylates. It is commonly used in scientific research for its unique properties and potential applications. In
作用機序
The mechanism of action of methyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate is related to its ability to react with ROS and form a fluorescent product. The reaction involves the transfer of an electron from the ROS to the nitro group of the compound, resulting in the formation of a highly fluorescent product. This mechanism has been used in the development of various fluorescent probes for the detection of ROS.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on living cells. It has been found to be non-toxic and non-cytotoxic at low concentrations. However, at high concentrations, it may exhibit some cytotoxic effects.
実験室実験の利点と制限
Methyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate has various advantages and limitations for lab experiments. One of the advantages is its ability to detect ROS in living cells with high sensitivity and specificity. Additionally, it can be easily synthesized and modified to suit specific research needs. However, one of the limitations is its limited stability under certain conditions, which may affect its performance in lab experiments.
将来の方向性
There are various future directions for the use of methyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate in scientific research. One of the directions is the development of new fluorescent probes for the detection of ROS in living cells. Additionally, it can be used in the development of new drugs for the treatment of diseases related to oxidative stress. Furthermore, it has potential applications in the development of new materials for use in optoelectronics and photonics.
Conclusion:
This compound is a synthetic compound that has various scientific research applications. It is commonly used in the development of fluorescent probes for the detection of ROS in living cells. Its mechanism of action involves the transfer of an electron from the ROS to the nitro group of the compound, resulting in the formation of a highly fluorescent product. Although it has some limitations, it has various advantages for lab experiments. Furthermore, it has potential applications in the development of new drugs and materials.
合成法
Methyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate can be synthesized through various methods. One of the commonly used methods involves the reaction between 4-nitroaniline and 4-methylbenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with methyl acrylate in the presence of a base catalyst to form the final product.
科学的研究の応用
Methyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate has various scientific research applications. It is commonly used in the development of fluorescent probes for the detection of reactive oxygen species (ROS) in living cells. It has also been used in the synthesis of photoswitchable fluorescent probes for super-resolution microscopy. Additionally, this compound has potential applications in the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
methyl (Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-12-3-7-14(8-4-12)17(21)19-16(18(22)25-2)11-13-5-9-15(10-6-13)20(23)24/h3-11H,1-2H3,(H,19,21)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIQLQPFCOXOHQ-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

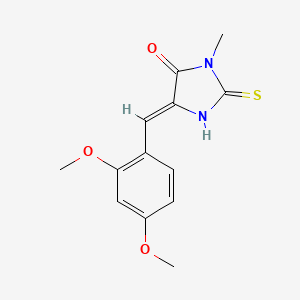
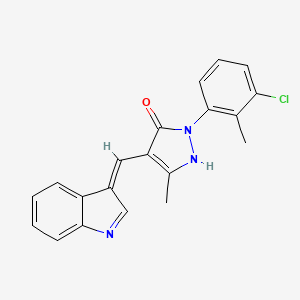
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]benzenecarboximidoyl chloride](/img/structure/B5912088.png)
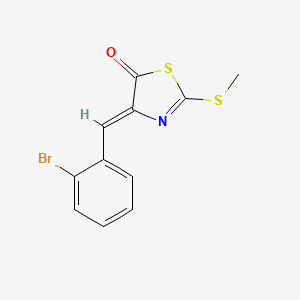

![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5912114.png)
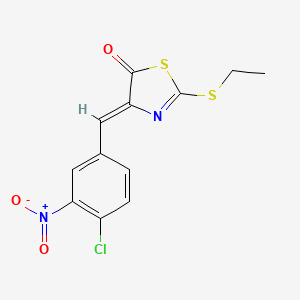
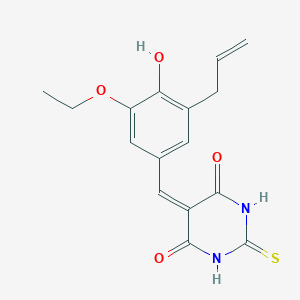
![N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5912143.png)
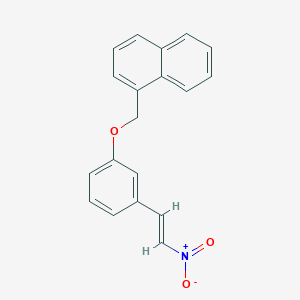

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5912164.png)
![6-(2-furylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912171.png)
![N-[4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5912173.png)